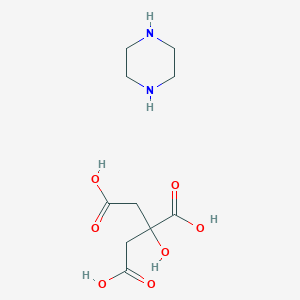

2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine

Descripción general

Descripción

2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine is a compound that combines the properties of two distinct chemical entities: 2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, and piperazine, a heterocyclic organic compound. Citric acid is a weak organic acid found naturally in citrus fruits and is widely used in the food and beverage industry. Piperazine is used in the pharmaceutical industry, primarily as an anthelmintic to treat parasitic worm infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Citric Acid Synthesis: : Citric acid is typically produced through the fermentation of carbohydrates by the mold Aspergillus niger. The process involves the following steps:

Fermentation: Carbohydrates such as glucose or sucrose are fermented by Aspergillus niger in a controlled environment.

Precipitation: Calcium hydroxide is added to the fermentation broth to precipitate calcium citrate.

Acidification: Sulfuric acid is used to convert calcium citrate to citric acid.

-

Piperazine Synthesis: : Piperazine can be synthesized through several methods, including:

Ethylenediamine Route: Ethylenediamine is reacted with diethylene glycol in the presence of a catalyst to produce piperazine.

Ammonia Route: Ethylene dichloride is reacted with ammonia to form piperazine.

Industrial Production Methods

Citric Acid: Industrial production of citric acid primarily relies on the fermentation process described above, with large-scale bioreactors used to optimize yield and efficiency.

Piperazine: Industrial production of piperazine often involves the ethylenediamine route due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Citric acid can undergo oxidation reactions to form compounds such as oxaloacetic acid and acetone.

Reduction: Piperazine can be reduced to form various derivatives, including N-substituted piperazines.

Substitution: Both citric acid and piperazine can undergo substitution reactions. For example, citric acid can form esters, while piperazine can form N-alkyl or N-aryl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents for citric acid include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents for piperazine include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents for substitution reactions include alkyl halides for piperazine and alcohols for citric acid esterification.

Major Products Formed

Citric Acid Oxidation: Oxaloacetic acid, acetone.

Piperazine Reduction: N-substituted piperazines.

Substitution Products: Citric acid esters, N-alkyl or N-aryl piperazines.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Citric acid is used as a chelating agent in various catalytic processes.

Synthesis: Piperazine derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology

Metabolism: Citric acid plays a crucial role in the citric acid cycle (Krebs cycle), a key metabolic pathway in cellular respiration.

Enzyme Inhibition: Piperazine derivatives are studied for their potential as enzyme inhibitors.

Medicine

Anthelmintic: Piperazine is used to treat parasitic worm infections.

Antioxidant: Citric acid is used for its antioxidant properties in various formulations.

Industry

Food and Beverage: Citric acid is widely used as a flavoring and preservative.

Polymer Production: Piperazine is used in the production of polymers such as polyamides.

Mecanismo De Acción

Citric Acid

Metabolic Pathways: Citric acid acts as an intermediate in the citric acid cycle, facilitating the production of energy through the oxidation of acetyl-CoA.

Chelation: Citric acid can chelate metal ions, which is useful in various industrial and biochemical applications.

Piperazine

Neurotransmission: Piperazine acts on the nervous system of parasitic worms, causing paralysis and expulsion from the host.

Enzyme Interaction: Piperazine derivatives can inhibit specific enzymes, affecting various biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

Citric Acid: Similar compounds include tartaric acid, malic acid, and ascorbic acid.

Piperazine: Similar compounds include morpholine, pyrrolidine, and piperidine.

Uniqueness

Citric Acid: Unique for its role in the citric acid cycle and its widespread use in the food industry.

Piperazine: Unique for its dual role as an anthelmintic and a versatile chemical intermediate.

Conclusion

2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatility make it a valuable compound for various scientific and industrial purposes.

Actividad Biológica

2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine is a compound formed by the combination of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) and piperazine. This compound exhibits a range of biological activities due to the unique interactions between its acidic and basic functional groups. Citric acid is well-known for its metabolic roles and presence in citrus fruits, while piperazine is primarily recognized for its pharmaceutical applications, particularly as an anthelmintic agent. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound allows for various functional interactions:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Citric Acid | Tricarboxylic Acid | Central role in metabolism |

| Piperazine | Cyclic Amine | Used primarily as an anthelmintic agent |

The presence of both carboxylic acid groups from citric acid and the nitrogen atoms in piperazine enhances its biological activity by enabling multiple interactions with biological systems.

Anthelmintic Properties

Piperazine acts as an effective anthelmintic agent by paralyzing parasites through its action on gamma-aminobutyric acid (GABA) receptors. The binding of piperazine to these receptors results in hyperpolarization of nerve endings in parasitic organisms, leading to flaccid paralysis. This mechanism facilitates the expulsion of parasites from the host body .

Cellular Effects

The interaction of this compound with GABA receptors significantly influences cellular signaling pathways in parasitic cells. This effect disrupts normal neuromuscular function and contributes to the compound's efficacy as an anthelmintic.

Metabolic Pathways

Piperazine citrate, a derivative of this compound, undergoes metabolic processes primarily in the liver. Approximately 25% is metabolized to form N-mononitrosopiperazine (MNPz), which is further processed into N-nitroso-3-hydroxypyrrolidine (NHPYR). These metabolites may also exhibit biological activities that warrant further investigation .

Study on Antimicrobial Properties

A study published in 2024 investigated the antimicrobial properties of 2-hydroxypropane-1,2,3-tricarboxylic acid isolated from citrus extracts. The findings indicated that this compound possesses significant antimicrobial activity against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals .

Experimental Studies on Dosage Effects

Research examining different dosages of piperazine citrate in animal models revealed that therapeutic doses are generally well-tolerated with minimal adverse effects. However, higher doses led to increased toxicity and side effects, emphasizing the importance of dosage regulation in therapeutic applications .

Propiedades

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDXALWLRYIJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921081 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6, 14396-16-8, 113484-97-2 | |

| Record name | Piperazine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC203336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.